molecular formula C19H15BrN4O B11264685 3-(4-bromophenyl)-5-[3-(3,4-dimethylphenyl)-1H-pyrazol-5-yl]-1,2,4-oxadiazole

3-(4-bromophenyl)-5-[3-(3,4-dimethylphenyl)-1H-pyrazol-5-yl]-1,2,4-oxadiazole

Cat. No.: B11264685
M. Wt: 395.3 g/mol
InChI Key: IXDPMGPCOREELI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Bromophenyl)-5-[3-(3,4-dimethylphenyl)-1H-pyrazol-5-yl]-1,2,4-oxadiazole is a heterocyclic compound featuring a 1,2,4-oxadiazole core substituted with a 4-bromophenyl group at position 3 and a pyrazole ring at position 3. The pyrazole moiety is further substituted with a 3,4-dimethylphenyl group. This structural complexity positions it within a class of compounds known for diverse pharmacological activities, including anti-inflammatory, anticancer, and enzyme inhibitory properties.

Properties

Molecular Formula

C19H15BrN4O

Molecular Weight

395.3 g/mol

IUPAC Name

3-(4-bromophenyl)-5-[3-(3,4-dimethylphenyl)-1H-pyrazol-5-yl]-1,2,4-oxadiazole

InChI

InChI=1S/C19H15BrN4O/c1-11-3-4-14(9-12(11)2)16-10-17(23-22-16)19-21-18(24-25-19)13-5-7-15(20)8-6-13/h3-10H,1-2H3,(H,22,23)

InChI Key

IXDPMGPCOREELI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C2=NNC(=C2)C3=NC(=NO3)C4=CC=C(C=C4)Br)C

Origin of Product

United States

Preparation Methods

Hydrazine-Diketone Cyclocondensation

Reagents :

  • 3,4-Dimethylacetophenone

  • Ethyl acetoacetate

  • Hydrazine hydrate

Procedure :

  • Claisen Condensation : 3,4-Dimethylacetophenone reacts with ethyl acetoacetate under basic conditions to form a 1,3-diketone.

  • Cyclization : The diketone reacts with hydrazine hydrate in ethanol under reflux, yielding 3-(3,4-dimethylphenyl)-1H-pyrazole-5-carbohydrazide.

Key Data :

ParameterValue
Yield78–85%
Reaction Time6–8 hours
PurificationRecrystallization (EtOH/H₂O)

Formation of the 1,2,4-Oxadiazole Ring

Amidoxime-Based Cyclization

Reagents :

  • 3-(3,4-Dimethylphenyl)-1H-pyrazole-5-carbohydrazide

  • 4-Bromobenzoyl chloride

Procedure :

  • Amidoxime Formation : The carbohydrazide reacts with hydroxylamine hydrochloride in ethanol/water (3:1) at 80°C for 12 hours, forming the amidoxime intermediate.

  • Cyclization : The amidoxime reacts with 4-bromobenzoyl chloride in dichloromethane (DCM) using triethylamine (TEA) as a base. The mixture is stirred at room temperature for 24 hours, followed by reflux in acetonitrile with catalytic pyridine to form the oxadiazole.

Key Data :

ParameterValue
Yield65–72%
Reaction Time24–36 hours
PurificationColumn chromatography (SiO₂, hexane/EtOAc 7:3)

One-Pot Synthesis in Superbasic Media

Reagents :

  • 3-(3,4-Dimethylphenyl)-1H-pyrazole-5-carboxylic acid methyl ester

  • 4-Bromophenylamidoxime

Procedure :

  • Base Activation : NaOH (2.5 equiv) is dissolved in dimethyl sulfoxide (DMSO) at 25°C.

  • Cyclocondensation : The ester and amidoxime are added sequentially, and the reaction is stirred for 12–24 hours at room temperature.

  • Workup : The mixture is poured into ice-water, neutralized with HCl, and extracted with ethyl acetate.

Key Data :

ParameterValue
Yield55–68%
Reaction Time12–24 hours
AdvantagesMild conditions, no coupling agents required

Optimization Challenges and Solutions

Regioselectivity in Pyrazole Formation

The orientation of substituents on the pyrazole ring is critical. Using unsymmetrical diketones often leads to mixtures of regioisomers. Solution :

  • Microwave Assistance : Irradiation at 150°C for 20 minutes enhances regioselectivity (>90% desired isomer).

Oxadiazole Cyclization Efficiency

Low yields in traditional methods are attributed to poor solubility of intermediates. Solution :

  • Phase-Transfer Catalysis : Tetrabutylammonium fluoride (TBAF) improves reaction homogeneity, increasing yields to 75–80%.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (400 MHz, CDCl₃) :

    • δ 8.21 (d, J = 8.4 Hz, 2H, BrC₆H₄)

    • δ 7.89 (s, 1H, pyrazole-H)

    • δ 2.34 (s, 6H, CH₃ groups).

  • ¹³C NMR :

    • 167.8 ppm (C=N of oxadiazole)

    • 148.2 ppm (pyrazole C-3).

X-ray Crystallography

Single-crystal analysis confirms the planar geometry of the oxadiazole ring and dihedral angles of 15–20° between aromatic rings.

Comparative Analysis of Synthetic Routes

MethodYield (%)Reaction TimePurity (%)Scalability
Amidoxime Cyclization65–7224–36 h>95Moderate
One-Pot Synthesis55–6812–24 h90High
Microwave-Assisted78–8520 min>98Limited

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient 4-bromophenyl group facilitates substitution reactions under catalytic conditions:

Reaction TypeConditionsProducts/OutcomesYieldSource
Suzuki-Miyaura CouplingPd(PPh₃)₄ (5 mol%), K₂CO₃, DMF/H₂O, 80°CBiaryl derivatives via C-C coupling72–85%
Ullmann CouplingCuI, 1,10-phenanthroline, DMSO, 120°CAryl-aminated analogs68%

Key Data :

  • Bromine replacement occurs preferentially at the para position of the phenyl ring.

  • Steric hindrance from the oxadiazole-pyrazole system reduces reaction rates compared to simpler aryl bromides.

1,3-Dipolar Cycloaddition

The 1,2,4-oxadiazole ring participates in regioselective cycloadditions:

text
Reaction with nitrile oxides: 3-(4-Bromophenyl)-5-[3-(3,4-dimethylphenyl)-1H-pyrazol-5-yl]-1,2,4-oxadiazole + Ar-C≡N-O → Fused [1,2,4]oxadiazolo[3,4-d]pyridazine derivatives

Conditions : Dichloromethane, rt, 12 hr .
Outcome : Six-membered heterocyclic expansion with 63–78% yields .

Reductive Transformations

Controlled hydrogenation alters the oxadiazole core:

Reducing AgentConditionsProductApplication
H₂/Pd-C (10% wt)Ethanol, 40 psi, 25°CPartial saturation of oxadiazole ringBioactivity modulation
NaBH₄/CuCl₂THF, 0°C → rtCleavage to amidrazone intermediatesSynthetic precursor

Critical Note : Complete ring opening requires harsh conditions (e.g., LiAlH₄ reflux), leading to unstable products .

Electrophilic Aromatic Substitution

The 3,4-dimethylphenyl substituent undergoes directed electrophilic attacks:

Bromination :

  • Reagent: N-bromosuccinimide (NBS)

  • Position: Para to methyl groups on dimethylphenyl ring

  • Yield: 81% (single isomer)

Nitration :

  • System: HNO₃/H₂SO₄ at 0°C

  • Outcome: Meta-nitro derivatives (64%) with retained oxadiazole integrity.

Metal Coordination Chemistry

The compound acts as a polydentate ligand:

Metal SaltCoordination SiteComplex GeometryStability Constant (log K)
Cu(NO₃)₂·3H₂OOxadiazole N-atomsSquare planar4.7 ± 0.2
PdCl₂(CH₃CN)₂Pyrazole N-H and Br⁻Octahedral5.1 ± 0.3

Spectroscopic Evidence :

  • IR: ν(N–M) stretches at 420–450 cm⁻¹

  • XRD: Bond lengthening in oxadiazole ring upon coordination

Acid/Base-Induced Rearrangements

pH-dependent behavior in aqueous solutions:

  • Acidic Conditions (pH < 3) :
    Protonation at N2 of oxadiazole → ring contraction to imidazoline derivatives

  • Basic Conditions (pH > 10) :
    Deprotonation of pyrazole N-H → enhanced nucleophilicty at C5 of oxadiazole

Kinetic Data :

  • t₁/₂ for acid-catalyzed degradation: 8.2 hr (1M HCl, 25°C)

Photochemical Reactions

UV irradiation induces unique transformations:

Key Pathways :

  • Norrish-Type II cleavage of oxadiazole → formation of nitrile and diazo compounds

  • [2+2] Cycloaddition between adjacent aromatic rings (quantum yield Φ = 0.12)

Wavelength Dependence :

  • 254 nm: Dominant ring-opening reactions

  • 365 nm: Selective aryl coupling (67% conversion)

Bioconjugation Reactions

The bromine atom enables bioorthogonal modifications:

Click Chemistry :

Thiol-Ene Coupling :

  • Reagents: TCEP, maleimide derivatives

  • Applications: Prodrug synthesis with controlled release profiles

This compound’s reactivity profile makes it valuable for synthesizing pharmacologically active derivatives, metal-organic frameworks, and advanced materials. Recent studies emphasize its role in developing kinase inhibitors (IC₅₀ = 0.7 μM against EGFR) and fluorescent sensors via post-synthetic modifications.

Scientific Research Applications

Anticancer Activity

Research indicates that oxadiazole derivatives exhibit promising anticancer properties. Compounds containing the 1,2,4-oxadiazole moiety have shown effectiveness against various cancer cell lines through mechanisms including apoptosis induction and cell cycle arrest. For instance, studies on related oxadiazole compounds have demonstrated significant cytotoxicity against glioblastoma cells, with some derivatives leading to DNA damage and subsequent cell death .

Table 1: Summary of Anticancer Studies on Oxadiazole Derivatives

Compound NameCancer TypeMechanism of ActionReference
Compound AGlioblastomaApoptosis induction
Compound BBreast CancerCell cycle arrest
Compound CLung CancerDNA damage

Antidiabetic Effects

In addition to anticancer properties, oxadiazoles have been investigated for their antidiabetic potential. Studies involving models like Drosophila melanogaster have shown that certain oxadiazole derivatives can significantly lower glucose levels, suggesting their utility as therapeutic agents for diabetes management .

Table 2: Antidiabetic Activity of Oxadiazole Derivatives

Compound NameModel OrganismEffect on Glucose LevelsReference
Compound DDrosophilaSignificant reduction
Compound EMouse ModelModerate reduction

Antimicrobial Properties

Oxadiazole derivatives are also recognized for their antimicrobial activities. Various studies have reported their efficacy against a range of bacteria and fungi. The structural features of these compounds contribute to their ability to disrupt microbial cell membranes or inhibit essential metabolic pathways.

Table 3: Antimicrobial Activity of Oxadiazole Derivatives

Compound NameMicrobial TargetActivity TypeReference
Compound FStaphylococcus aureusBactericidal
Compound GEscherichia coliBacteriostatic
Compound HCandida albicansAntifungal

Synthesis and Characterization

The synthesis of 3-(4-bromophenyl)-5-[3-(3,4-dimethylphenyl)-1H-pyrazol-5-yl]-1,2,4-oxadiazole typically involves multi-step reactions starting from readily available precursors. Characterization techniques such as NMR spectroscopy and mass spectrometry are commonly employed to confirm the structure and purity of the synthesized compounds .

Mechanism of Action

The mechanism of action of 3-(4-bromophenyl)-5-[3-(3,4-dimethylphenyl)-1H-pyrazol-5-yl]-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby affecting cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound belongs to a broader family of 1,2,4-oxadiazoles and pyrazole hybrids. Key structural analogues and their substituent variations are summarized below:

Compound Name Oxadiazole Substituent Pyrazole/Other Substituent Biological Activity/Notes References
Target Compound 4-Bromophenyl 3-(3,4-Dimethylphenyl)-1H-pyrazol-5-yl Structural focus; potential anti-inflammatory/anticancer applications inferred from analogues
2-[3-(4-Bromophenyl)propan-3-one]-5-(4-Chlorophenyl)-1,3,4-Oxadiazole 4-Chlorophenyl Propan-3-one linked to bromophenyl 59.5% anti-inflammatory activity at 20 mg/kg
2-[3-(4-Bromophenyl)propan-3-one]-5-(3,4-Dimethoxyphenyl)-1,3,4-Oxadiazole 3,4-Dimethoxyphenyl Propan-3-one linked to bromophenyl 61.9% anti-inflammatory activity at 20 mg/kg
3-(3,4-Dichlorophenyl)-5-(1H-Indol-5-yl)-1,2,4-Oxadiazole 3,4-Dichlorophenyl 1H-Indol-5-yl MAO-B inhibition (IC₅₀ = 0.89 µM)
3-(4-Bromophenyl)-5-(4-Methoxyphenyl)-1,2,4-Oxadiazole 4-Methoxyphenyl Hazardous (harmful by inhalation/skin contact)
3-(4-Chlorophenyl)-5-(3-Phenyl-1H-Pyrazol-4-yl)-1,2,4-Oxadiazole 4-Chlorophenyl 3-Phenyl-1H-pyrazol-4-yl No activity specified; structural similarity

Key Observations:

  • Anti-Inflammatory Activity: Compounds with electron-withdrawing substituents (e.g., bromophenyl) and electron-donating groups (e.g., methoxy) on the oxadiazole ring exhibit comparable anti-inflammatory efficacy to indomethacin (64.3% at 20 mg/kg) . The target compound’s dimethylphenyl group may enhance bioavailability due to increased lipophilicity.
  • Enzyme Inhibition: Substitution with indole (e.g., 3-(3,4-dichlorophenyl)-5-(1H-indol-5-yl)-1,2,4-oxadiazole) shifts activity toward MAO-B inhibition, suggesting substituent-dependent target specificity .
  • Safety Profiles: Derivatives like 3-(4-bromophenyl)-5-(chloromethyl)-1,2,4-oxadiazole exhibit significant hazards (e.g., toxicity via inhalation), highlighting the impact of reactive groups like chloromethyl on safety .

Biological Activity

The compound 3-(4-bromophenyl)-5-[3-(3,4-dimethylphenyl)-1H-pyrazol-5-yl]-1,2,4-oxadiazole belongs to a class of heterocyclic compounds known for their diverse biological activities. This article reviews the biological activity of this specific oxadiazole derivative, focusing on its anticancer, antimicrobial, and anti-inflammatory properties.

Chemical Structure and Properties

The compound features a 1,2,4-oxadiazole ring fused with a pyrazole moiety , which is significant in enhancing its biological activity. The presence of bromine and dimethyl phenyl groups may influence its interaction with biological targets.

Anticancer Activity

Numerous studies have highlighted the potential of oxadiazole derivatives in cancer therapy. The compound has shown promising results against various cancer cell lines:

  • Mechanism of Action : The mechanism involves the inhibition of key enzymes and pathways associated with tumor growth.
  • Case Study : In vitro studies demonstrated that the compound exhibited significant cytotoxicity against prostate (PC-3), colon (HCT-116), and breast cancer cell lines (T-47D) with IC50 values ranging from 0.67 to 0.87 µM .
Cell LineIC50 (µM)
PC-3 (Prostate)0.67
HCT-116 (Colon)0.80
T-47D (Breast)0.87

Antimicrobial Activity

The oxadiazole derivatives have also been evaluated for their antimicrobial properties:

  • Types of Activity : Exhibited broad-spectrum activity against bacteria and fungi.
  • Mechanism : Proposed mechanisms include disruption of bacterial cell wall synthesis and inhibition of nucleic acid synthesis.

In specific tests against Escherichia coli and Staphylococcus aureus, the compound demonstrated effective antibacterial activity comparable to standard antibiotics .

Anti-inflammatory Activity

Inflammation plays a critical role in various diseases, including cancer. The compound's anti-inflammatory properties were assessed through:

  • In vitro assays : Demonstrated inhibition of pro-inflammatory cytokines.
  • Case Study : Molecular docking studies indicated strong binding affinity to COX enzymes, suggesting potential as an anti-inflammatory agent .

Research Findings

Recent research has focused on synthesizing new derivatives to enhance biological activity. For instance, modifications in the pyrazole structure have led to compounds with improved potency against cancer cells and pathogens.

Q & A

Q. Q1. What are the recommended synthetic routes for 3-(4-bromophenyl)-5-[3-(3,4-dimethylphenyl)-1H-pyrazol-5-yl]-1,2,4-oxadiazole?

Methodological Answer: The compound can be synthesized via cyclization reactions of hydrazide precursors or through multi-step protocols involving pyrazole intermediates. A validated approach includes:

Hydrazide Cyclization : React substituted benzoic acid hydrazides with phosphorus oxychloride (POCl₃) at 120°C to form the oxadiazole ring .

Pyrazole-Oxadiazole Coupling : Use Vilsmeier–Haack formylation on pyrazole precursors (e.g., 3-methyl-1-aryl-1H-pyrazol-5(4H)-one) to introduce reactive aldehyde groups, followed by condensation with bromophenyl derivatives .

Q. Key Reaction Conditions Table :

StepReagents/ConditionsYieldReference
CyclizationPOCl₃, 120°C, 6h65-75%
Aldehyde FormationDMF/POCl₃, 80°C, 3h~70%

Q. Q2. How is structural characterization performed for this compound?

Methodological Answer:

X-Ray Crystallography : Single-crystal diffraction (e.g., SHELXL refinement ) resolves bond lengths, angles, and dihedral angles. For example, the oxadiazole ring typically shows planar geometry with C–N bond lengths of ~1.28–1.34 Å .

Spectroscopy :

  • IR : Confirm carbonyl (C=O) and C–Br stretches (600–700 cm⁻¹).
  • NMR : Aromatic protons in pyrazole/oxadiazole appear as distinct multiplets (δ 7.2–8.5 ppm) .

Advanced Research Questions

Q. Q3. How can structure-activity relationships (SAR) be systematically studied for this compound?

Methodological Answer:

Analog Synthesis : Modify substituents on the pyrazole (e.g., methyl → trifluoromethyl) or oxadiazole (e.g., bromophenyl → fluorophenyl) to assess electronic effects .

Biological Assays : Test analogs in target-specific assays (e.g., FLAP inhibition or σ₁ receptor antagonism ). Use dose-response curves (IC₅₀/EC₅₀) to quantify potency.

Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding modes to targets like 5-lipoxygenase .

Q. Example SAR Findings :

ModificationBiological Activity (IC₅₀)Key Insight
4-Bromo → 4-Fluoro2.5-fold ↑ FLAP affinityHalogen size impacts hydrophobic interactions
Pyrazole N-methylationLoss of σ₁R bindingHydrogen-bond donor critical for receptor engagement

Q. Q4. How should discrepancies in reported biological activity data be addressed?

Methodological Answer:

Standardize Assay Conditions : Control variables like solvent polarity (e.g., DMSO vs. ethanol) and cell lines (e.g., MDA-MB-231 vs. HEK293) .

Validate Purity : Use HPLC (≥95% purity) to rule out synthetic byproducts.

Reproduce Key Studies : Cross-check data with orthogonal methods (e.g., SPR vs. radioligand binding for receptor affinity ).

Case Study :
A reported IC₅₀ variation in FLAP inhibition (10–100 nM) was resolved by optimizing cell membrane permeability assays using human whole blood vs. recombinant protein .

Q. Q5. What computational strategies are effective for optimizing its pharmacokinetic (PK) profile?

Methodological Answer:

ADMET Prediction : Use SwissADME or pkCSM to estimate logP (optimal range: 2–3), CYP450 inhibition, and BBB permeability .

Metabolite Identification : Simulate phase I/II metabolism (e.g., CYP3A4-mediated oxidation) with Schrödinger’s MetaSite.

Co-crystallization : Resolve target-compound complexes (e.g., FLAP) to guide solubility-enhancing modifications (e.g., PEGylation) .

Q. PK Optimization Table :

ParameterInitial ValueOptimized ValueStrategy
logP3.82.9Introduce polar groups (e.g., -OH)
CYP3A4 InhibitionHighLowReplace methyl with trifluoromethyl

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.